Cas no 203663-15-4 (N-(Piperidin-4-yl)benzenesulfonamide)

N-(Piperidin-4-yl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(Piperidin-4-yl)benzenesulfonamide
- N-(Piperidin-4-yl)benzenesulfomide
- N-PIPERIDIN-4-YLBENZENESULFONAMIDE
- N-Piperidin-4-ylbenzenesulfonamide hydrochloride
- SCHEMBL1795055
- MFCD07365347
- N-(4-PIPERIDINYL)BENZENESULFONAMIDE
- Z203884186
- CS-0213062
- DTXSID00406508
- G19259
- Benzenesulfonamide, N-4-piperidinyl-
- BS-21885
- AKOS000263925
- STK500834
- EN300-25381
- SB43447
- 203663-15-4
- A879675
-
- MDL: MFCD07365347
- インチ: InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2
- InChIKey: GQWDFANHJGRRSL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2
計算された属性
- せいみつぶんしりょう: 240.09324893g/mol
- どういたいしつりょう: 240.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.6Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 157-159 °C
- ふってん: 394.2±52.0 °C at 760 mmHg
- フラッシュポイント: 192.2±30.7 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
N-(Piperidin-4-yl)benzenesulfonamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(Piperidin-4-yl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25381-0.5g |
N-(piperidin-4-yl)benzenesulfonamide |
203663-15-4 | 95% | 0.5g |
$164.0 | 2024-06-19 | |
Enamine | EN300-25381-5.0g |
N-(piperidin-4-yl)benzenesulfonamide |
203663-15-4 | 95% | 5.0g |
$610.0 | 2024-06-19 | |
abcr | AB316686-250 mg |
N-Piperidin-4-ylbenzenesulfonamide; 95% |
203663-15-4 | 250mg |
€169.50 | 2023-04-26 | ||
abcr | AB316686-1 g |
N-Piperidin-4-ylbenzenesulfonamide; 95% |
203663-15-4 | 1g |
€382.00 | 2023-04-26 | ||
Fluorochem | 211722-250mg |
N-(Piperidin-4-yl)benzenesulfonamide |
203663-15-4 | 95% | 250mg |
£94.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283732-250mg |
N-Piperidin-4-ylbenzenesulfonamide |
203663-15-4 | 97% | 250mg |
¥1001 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283732-5g |
N-Piperidin-4-ylbenzenesulfonamide |
203663-15-4 | 97% | 5g |
¥8021 | 2023-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N182609-5g |
N-(Piperidin-4-yl)benzenesulfonamide |
203663-15-4 | 97% | 5g |
¥5305.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036895-500mg |
N-Piperidin-4-ylbenzenesulfonamide hydrochloride |
203663-15-4 | 500mg |
3168CNY | 2021-05-07 | ||
A2B Chem LLC | AB04878-5g |
N-Piperidin-4-ylbenzenesulfonamide |
203663-15-4 | 97% | 5g |
$662.00 | 2024-04-20 |
N-(Piperidin-4-yl)benzenesulfonamide 関連文献
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
Related Articles
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
N-(Piperidin-4-yl)benzenesulfonamideに関する追加情報
Professional Introduction to N-(Piperidin-4-yl)benzenesulfonamide (CAS No. 203663-15-4)
N-(Piperidin-4-yl)benzenesulfonamide (CAS No. 203663-15-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, has been extensively studied for its potential applications in medicinal chemistry. The presence of both a piperidine ring and a benzenesulfonamide moiety makes it a versatile scaffold for designing novel therapeutic agents.
The< strong>Piperidin-4-yl group, a six-membered heterocyclic amine, is known for its ability to enhance the bioavailability and metabolic stability of drug molecules. Its incorporation into pharmaceutical compounds often improves solubility and binding affinity to biological targets. In contrast, the< strong>benzenesulfonamide moiety contributes to the compound's pharmacological properties by influencing its interactions with enzymes and receptors. This combination of functional groups has positioned N-(Piperidin-4-yl)benzenesulfonamide as a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-(Piperidin-4-yl)benzenesulfonamide and biological targets. Studies have shown that this compound exhibits notable binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, research has indicated that derivatives of this compound may have applications in the treatment of inflammatory diseases by targeting specific inflammatory pathways.
The synthesis of N-(Piperidin-4-yl)benzenesulfonamide involves a series of well-established organic reactions, including sulfonylation and nucleophilic substitution. The precision required in these synthetic steps underscores the importance of high-quality starting materials and controlled reaction conditions. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, making it more accessible for research purposes.
In vitro studies have been instrumental in evaluating the pharmacological profile of N-(Piperidin-4-yl)benzenesulfonamide. These studies have revealed interesting properties such as selective inhibition of certain enzymes and reduced toxicity profiles compared to existing therapeutic agents. The compound's ability to modulate biological pathways without significant side effects makes it an attractive option for further development.
The integration of N-(Piperidin-4-yl)benzenesulfonamide into drug development pipelines has been supported by collaborations between academic institutions and pharmaceutical companies. These partnerships have facilitated the translation of laboratory findings into clinical trials, where the compound's efficacy and safety can be rigorously tested. The ongoing research efforts highlight the compound's potential to address unmet medical needs in various therapeutic areas.
The future prospects for N-(Piperidin-4-yl)benzenesulfonamide are promising, with several ongoing studies aimed at optimizing its pharmacological properties and exploring new applications. Innovations in drug delivery systems may further enhance the compound's therapeutic potential by improving its bioavailability and targeted action. As research continues to uncover new insights into its mechanisms of action, N-(Piperidin-4-yl)benzenesulfonamide is poised to play a significant role in the development of next-generation pharmaceuticals.
203663-15-4 (N-(Piperidin-4-yl)benzenesulfonamide) 関連製品
- 228259-70-9(1-(benzenesulfonyl)piperidin-4-amine)
- 387350-82-5(N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide)
- 2191404-67-6(3-chloro-N-{6-(4-methoxyphenyl)pyrimidin-4-ylmethyl}-2-methylbenzene-1-sulfonamide)
- 1803797-52-5(Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate)
- 1702757-45-6(2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid)
- 1421524-46-0(4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide)
- 1207038-23-0(2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide)
- 2138024-94-7(7-(1-methyl-1H-pyrazol-5-yl)pyrazolo1,5-apyrimidin-5-ol)
- 1806351-04-1(2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride)
- 6001-93-0(Imidodicarbonimidicdiamide, N-(3,4-dichlorophenyl)-N'-(1-methylethyl)-, hydrochloride (1:1))
